molecular formula C8H9Cl2F2N3 B2884764 (5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride CAS No. 2342580-81-6

(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

Cat. No. B2884764
CAS RN: 2342580-81-6
M. Wt: 256.08
InChI Key: IGAUFMISDHWNSM-UHFFFAOYSA-N
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Description

The compound “(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .


Molecular Structure Analysis

Benzimidazoles have a unique structure where a benzene ring is fused to an imidazole ring. This gives them interesting chemical properties and makes them useful in a variety of applications . The specific molecular structure of “(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride” is not available in the sources I have access to.


Physical And Chemical Properties Analysis

Benzimidazoles are generally solid at room temperature and have high melting points . They are also highly soluble in polar solvents due to the presence of nitrogen atoms in the imidazole ring . The specific physical and chemical properties of “(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride” are not available in the sources I have access to.

Scientific Research Applications

Pharmaceutical Research

The imidazole ring is a prominent feature in many pharmaceutical drugs due to its similarity to the histidine amino acid and its presence in many natural products like purines. The difluoro substitution on the benzimidazole could enhance the compound’s ability to interact with various biological targets. This compound could be investigated for its potential as a lead compound in drug discovery, particularly for diseases where other benzimidazole derivatives have shown efficacy, such as antiparasitic, antibacterial, and antifungal conditions .

Chemical Synthesis

This compound can serve as a precursor for synthesizing a wide range of benzimidazole derivatives. Its reactivity with various nucleophiles and electrophiles could be explored to create new compounds with potential applications in medicinal chemistry and as catalysts in organic reactions .

properties

IUPAC Name

(5,6-difluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N3.2ClH/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6;;/h1-2H,3,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAUFMISDHWNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

CAS RN

2342580-81-6
Record name 1-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
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